Simpinicline citrate, also known as OC-02, is a small molecule drug primarily classified as a nicotinic acetylcholine receptor agonist. It has been investigated for its therapeutic potential in treating dry eye disease, a condition characterized by insufficient tear production and ocular discomfort. The compound's molecular formula is , and it has a CAS Registry number of 753015-44-0. The compound is currently in Phase 3 clinical trials for its application in managing dry eye syndromes and has also been explored in preclinical studies for other indications, including COVID-19 .
The synthesis of simpinicline citrate involves several chemical processes, typically utilizing citric acid as a synthon. While detailed synthetic routes are not extensively documented in the available literature, the general approach to synthesizing similar heterocyclic compounds often includes:
Technical details regarding specific reagents, conditions, and yields would require access to proprietary synthesis protocols or experimental data from pharmaceutical research .
Simpinicline citrate's molecular structure features a bicyclic framework typical of nicotinic receptor agonists. Key structural data includes:
The arrangement of atoms within the molecule facilitates its binding affinity and selectivity towards specific receptor subtypes, which is crucial for its therapeutic efficacy .
Simpinicline citrate undergoes several chemical reactions relevant to its pharmacological action:
Understanding these reactions is essential for optimizing dosing regimens and minimizing potential side effects .
Simpinicline citrate acts primarily as an agonist at nicotinic acetylcholine receptors located in the nasal cavity and ocular surface. The mechanism can be summarized as follows:
Clinical trials have demonstrated dose-dependent improvements in tear production metrics following administration of simpinicline citrate .
Simpinicline citrate exhibits various physical and chemical properties that influence its formulation and therapeutic use:
These properties are essential for developing effective delivery systems that ensure optimal bioavailability .
Simpinicline citrate has significant scientific applications primarily in ophthalmology:
The ongoing clinical trials aim to establish its safety profile and efficacy compared to existing treatments for dry eye disease .
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7